molecular formula C11H13N3 B2541991 (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine CAS No. 892502-07-7

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

Cat. No.: B2541991
CAS No.: 892502-07-7
M. Wt: 187.246
InChI Key: PTNZUQYUPCUNSX-UHFFFAOYSA-N
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Description

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine is an organic compound that features a phenyl ring substituted with a pyrazole group at the 4th position and a methanamine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine typically involves the reaction of 4-bromomethylphenylmethanamine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may also influence signaling pathways by acting as an agonist or antagonist at specific receptor sites .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1H-pyrazol-1-yl)methylphenylmethanamine
  • (4-Bromo-1H-pyrazol-1-yl)methylphenylmethanamine
  • (4-Chloro-1H-pyrazol-1-yl)methylphenylmethanamine

Uniqueness

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and methanamine groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZUQYUPCUNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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